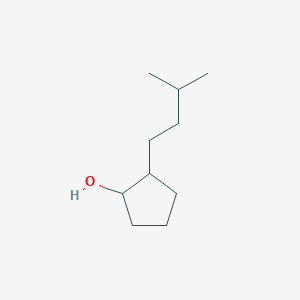

2-(3-Methylbutyl)cyclopentan-1-ol

説明

2-(3-Methylbutyl)cyclopentan-1-ol is a secondary alcohol characterized by a cyclopentane ring substituted with a hydroxyl (-OH) group at position 1 and a branched 3-methylbutyl group at position 2. The IUPAC name reflects its structure: the hydroxyl is attached to the first carbon of the cyclopentane ring, while the 3-methylbutyl group (a four-carbon alkyl chain with a methyl branch at the third carbon) is bonded to the second carbon.

Molecular Formula: C₉H₁₈O

Molecular Weight: 142.24 g/mol

Structural Features:

- The cyclopentane ring introduces strain, influencing conformational flexibility.

- The 3-methylbutyl substituent is a lipophilic, branched alkyl chain, enhancing hydrophobicity compared to smaller or polar substituents.

- The secondary alcohol group (-OH) at position 1 enables typical alcohol reactivity, such as oxidation to a ketone or participation in hydrogen bonding.

This compound’s properties are influenced by its substituents’ steric and electronic effects, making it distinct from other cyclopentan-1-ol derivatives .

特性

分子式 |

C10H20O |

|---|---|

分子量 |

156.26 g/mol |

IUPAC名 |

2-(3-methylbutyl)cyclopentan-1-ol |

InChI |

InChI=1S/C10H20O/c1-8(2)6-7-9-4-3-5-10(9)11/h8-11H,3-7H2,1-2H3 |

InChIキー |

VMEQLVZJGQCYJA-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCC1CCCC1O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 3-methylbutyl bromide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Methylbutyl)cyclopentan-1-ol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques, such as distillation and chromatography, to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-(3-Methylbutyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in pyridine, tosyl chloride in pyridine.

Major Products

Oxidation: Cyclopentanone derivatives.

Reduction: Cyclopentane derivatives.

Substitution: Halogenated or sulfonated cyclopentane derivatives.

科学的研究の応用

Pharmaceutical Applications

2-(3-Methylbutyl)cyclopentan-1-ol has been investigated for its potential therapeutic properties. Its structural characteristics make it a candidate for the development of new drugs, particularly in the following areas:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of cyclopentanol compounds showed minimum inhibitory concentrations (MIC) against various pathogens, suggesting potential use in treating infections.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 2-(3-Methylbutyl)cyclopentan-1-ol | 0.22 | Staphylococcus aureus |

| 2-(3-Methylbutyl)cyclopentan-1-ol | 0.25 | Staphylococcus epidermidis |

Fragrance and Flavor Industry

Due to its pleasant olfactory properties, 2-(3-Methylbutyl)cyclopentan-1-ol is utilized in the fragrance industry to enhance and modify scents. Its unique structure allows it to blend well with other aromatic compounds, making it valuable in creating complex fragrances.

A patent describes the use of cyclopentanol compounds in improving fragrance formulations, indicating their importance in cosmetic and personal care products .

Chemical Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the production of more complex molecules. Its ability to undergo various chemical reactions makes it a useful building block in synthetic organic chemistry.

For example, it can be transformed into other functionalized cyclopentanol derivatives through processes such as oxidation or reduction, which are essential for creating diverse chemical libraries for research purposes .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of related cyclopentanol derivatives against clinical isolates of bacteria. The results indicated that certain derivatives had potent activity against resistant strains, highlighting the potential of these compounds in developing new antibiotics .

Case Study 2: Fragrance Development

In the fragrance industry, a company utilized 2-(3-Methylbutyl)cyclopentan-1-ol to develop a new line of perfumes. The compound was blended with other aromatic substances to create a signature scent that received positive feedback for its unique profile and long-lasting properties. This application underscores the compound's relevance in commercial fragrance formulations .

作用機序

The mechanism of action of 2-(3-Methylbutyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic cyclopentane ring and the 3-methylbutyl group can interact with lipid membranes, affecting the compound’s distribution and bioavailability.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between 2-(3-Methylbutyl)cyclopentan-1-ol and structurally related cyclopentan-1-ol derivatives:

Substituent Effects on Properties

- Lipophilicity: The 3-methylbutyl group in the target compound enhances hydrophobic interactions compared to the polar bromophenoxy or imidazolyl groups in analogs .

- Reactivity: The secondary alcohol in 2-(3-Methylbutyl)cyclopentan-1-ol is oxidizable to a ketone, unlike tertiary alcohols like 2,3-dimethylbutan-2-ol . The bromophenoxy substituent in 2-(3-Bromophenoxy)cyclopentan-1-ol may undergo nucleophilic aromatic substitution due to the bromine atom’s electronegativity . The imidazole group in 2-(1H-imidazol-1-yl)cyclopentan-1-ol introduces basicity, enabling acid-base interactions .

- Physical Properties: Higher molecular weight derivatives (e.g., bromophenoxy analog) exhibit elevated boiling points due to increased van der Waals forces and polarity. The imidazole-containing derivative has higher water solubility than the alkyl-substituted target compound due to hydrogen bonding .

生物活性

2-(3-Methylbutyl)cyclopentan-1-ol is a cyclic alcohol with potential biological activities that have garnered interest in various scientific fields. This compound is structurally related to other cyclopentyl derivatives and exhibits unique properties due to its specific substitution pattern. This article explores the biological activity of 2-(3-Methylbutyl)cyclopentan-1-ol, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H20O

- Molecular Weight : 156.27 g/mol

- IUPAC Name : 2-(3-Methylbutyl)cyclopentan-1-ol

The biological activity of 2-(3-Methylbutyl)cyclopentan-1-ol is attributed to its interactions with various molecular targets, including neurotransmitter receptors and enzymes. These interactions may modulate signaling pathways involved in neurotransmission and other physiological processes.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(3-Methylbutyl)cyclopentan-1-ol exhibit antimicrobial properties. For example, studies on related cyclopentane derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Target Organisms |

|---|---|---|

| 2-(3-Methylbutyl)cyclopentan-1-ol | Antimicrobial | S. aureus, E. coli |

| Related Compounds | Antibacterial | Various strains |

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated that cyclopentanol derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A549 . The mechanism involves inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

Study on Structural Analogues

A comparative analysis of structural analogues revealed that modifications in the cyclopentane ring significantly affect biological activity. For instance, the presence of a hydroxyl group at the 1-position enhances solubility and bioavailability, leading to increased efficacy against microbial pathogens .

In Silico Studies

In silico studies have been conducted to evaluate the binding affinity of 2-(3-Methylbutyl)cyclopentan-1-ol with specific protein targets associated with disease pathways. These studies indicate promising interactions with proteins involved in inflammation and cancer progression, suggesting a potential for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。